molecular formula C17H26N4O2 B125051 4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine CAS No. 144881-41-4

4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine

Cat. No. B125051
M. Wt: 318.4 g/mol
InChI Key: RYACAMPFAMXCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine, commonly known as OP-145, is a chemical compound that has been extensively studied for its potential therapeutic applications. OP-145 belongs to the class of compounds known as piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.

Scientific Research Applications

OP-145 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety and depression. Studies have shown that OP-145 has anxiolytic and antidepressant effects in animal models. Additionally, OP-145 has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of OP-145 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. OP-145 has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, OP-145 has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.

Biochemical And Physiological Effects

OP-145 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonergic and dopaminergic systems, OP-145 has been shown to modulate the activity of certain neurotransmitter receptors, including GABA and glutamate receptors. Additionally, OP-145 has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using OP-145 in lab experiments is its high potency and selectivity. OP-145 has been shown to have high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors. Additionally, OP-145 has been shown to have good oral bioavailability, which makes it a useful compound for studying the effects of drugs on the brain.
One limitation of using OP-145 in lab experiments is its potential for off-target effects. Like all drugs, OP-145 may interact with other proteins or receptors in the body, which could complicate the interpretation of experimental results. Additionally, the high potency of OP-145 may make it difficult to determine the optimal dose for a given experiment.

Future Directions

There are several areas of future research that could be pursued with OP-145. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of OP-145 in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, OP-145 is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound. OP-145 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, analgesic, antipsychotic, and anti-inflammatory effects. While there are limitations to using OP-145 in lab experiments, its high potency and selectivity make it a useful tool for studying the function of neurotransmitter receptors. Future research is needed to fully understand the potential of OP-145 as a therapeutic agent.

Synthesis Methods

The synthesis of OP-145 involves the reaction of 4-propoxybenzaldehyde with piperazine and 2-amino-4,5-dihydrooxazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of OP-145. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound.

properties

CAS RN

144881-41-4

Product Name

4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C17H26N4O2/c1-2-11-22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)13-16-12-19-17(18)23-16/h3-6,16H,2,7-13H2,1H3,(H2,18,19)

InChI Key

RYACAMPFAMXCNV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

synonyms

5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2 -amine

Origin of Product

United States

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